

A Technical Guide to the Identification of Inpyrfluxam Metabolites

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Compound of Interest

Compound Name: *Inpyrfluxam*

Cat. No.: *B6594776*

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Audience: Researchers, scientists, and drug development professionals.

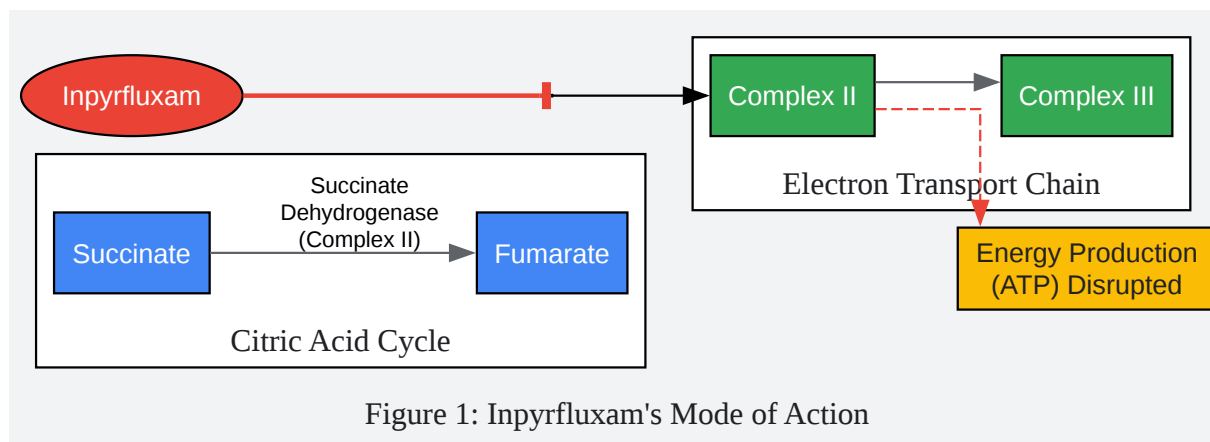
Introduction

Inpyrfluxam is a broad-spectrum fungicide belonging to the pyrazolecarboxamide class and is categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDHI) at complex II of the mitochondrial electron transport chain, which disrupts fungal energy production.[1][2][3][4] Developed by Sumitomo Chemical, **Inpyrfluxam** (also known as S-2399 or INDIFLIN) is effective against a wide range of plant pathogens, including Asian soybean rust and apple scab.[5] Understanding the metabolism and degradation of **Inpyrfluxam** in various biological and environmental systems is crucial for assessing its efficacy, safety, and environmental impact. This guide provides a comprehensive overview of **Inpyrfluxam**'s metabolites, the analytical methods for their identification, and the metabolic pathways involved.

Mode of Action: Succinate Dehydrogenase Inhibition

Inpyrfluxam's fungicidal activity stems from its ability to block cellular respiration in target fungi. It specifically binds to and inhibits the enzyme succinate dehydrogenase (SDH), a key component of both the citric acid cycle and the mitochondrial electron transport chain (Complex II). This inhibition prevents the oxidation of succinate to fumarate, halting the flow of electrons

and disrupting the production of ATP, the cell's primary energy currency.[2][3][4] This ultimately leads to the cessation of fungal growth and cell death.[3]



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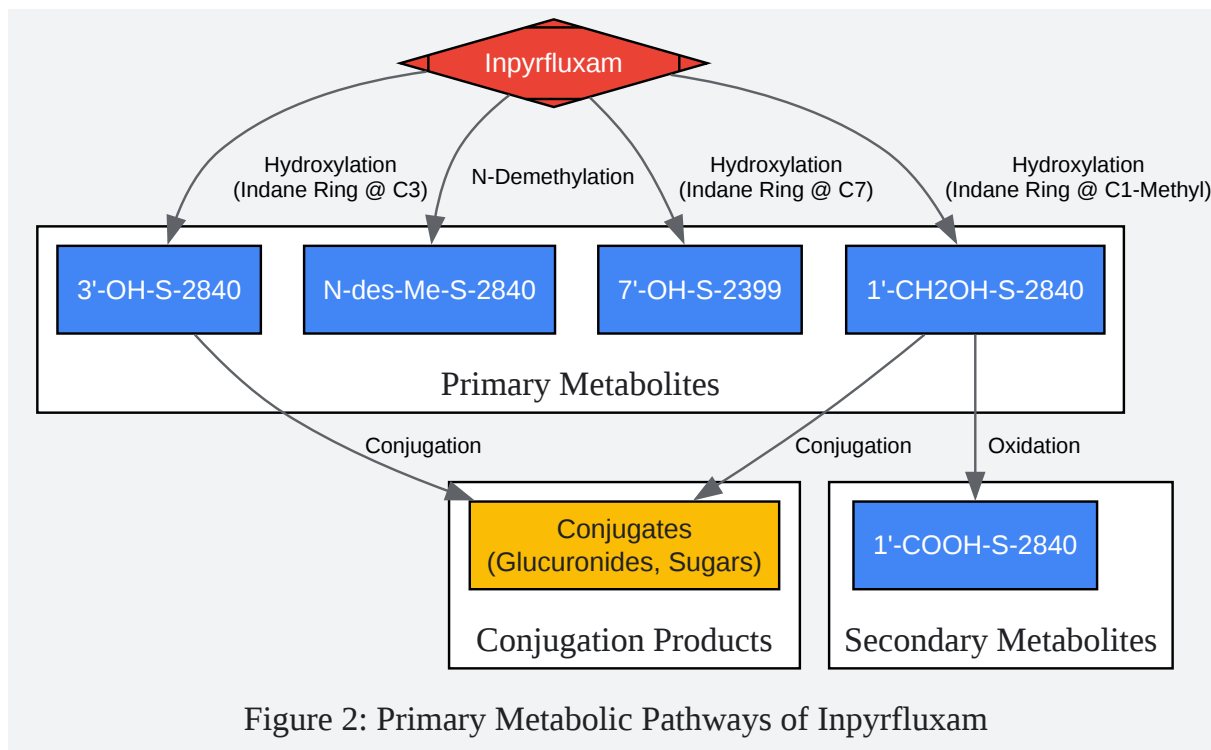
Inpyrfluxam inhibits Complex II, disrupting cellular energy production.

Metabolic Pathways of Inpyrfluxam

The biotransformation of **Inpyrfluxam** is consistent across various systems, including animals, plants, and the environment. The primary metabolic reactions involve modifications of the indane ring and the N-methyl group. Key transformations include:

- Hydroxylation: The addition of a hydroxyl group, most commonly at the 3-position or 7-position of the indane ring (forming 3'-OH-S-2840 and 7'-OH-S-2399, respectively) or on the methyl group at the 1-position (forming 1'-CH₂OH-S-2840).[4][5]
- Oxidation: Further oxidation of the hydroxylated methyl group at the 1-position of the indane ring to form a carboxylic acid (1'-COOH-S-2840).[4][5][6][7][8]
- N-Demethylation: The removal of the methyl group from the pyrazole nitrogen atom (forming N-des-Me-S-2840).[3][4][5]
- Conjugation: Metabolites, particularly hydroxylated forms, can be further conjugated with sugars (in plants) or glucuronic acid (in animals) to increase water solubility and facilitate excretion.[3][4][5]

- Amide Bond Cleavage: This reaction has also been observed, particularly during photodegradation in water.[6][9]



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Inpyrfluxam undergoes hydroxylation, oxidation, and demethylation.

Metabolite Profiles in Key Systems

Animal Metabolism (Rats)

Following oral administration to rats, **Inpyrfluxam** is rapidly absorbed and metabolized. The major metabolic reactions are N-demethylation and hydroxylation of the methyl group on the indane ring, followed by oxidation to a carboxylic acid and glucuronidation.[5] Hydroxylation at the 3 or 7-position of the indane ring is also observed.[5] The major metabolites detected include 1'-CH₂OH-S-2840, N-des-Me-S-2840, and 1'-COOH-S-2840.[1][4]

Plant Metabolism

Studies in crops such as soybean, potato, rice, and apple show a consistent metabolic pathway. **Inpyrfluxam** is metabolized via hydroxylation at the 3-position and on the methyl

group at the 1-position of the indane ring, N-demethylation, and cleavage of the amide bond.[5] These intermediate metabolites are often further conjugated with sugars and become incorporated into plant constituents.[5]

Environmental Fate (Soil and Water)

Inpyrfluxam is moderately persistent in soil. The major degradation pathway is the hydroxylation at the 3-position of the indane ring, eventually leading to bound residues in the soil matrix.[5] In water, **Inpyrfluxam** is stable to hydrolysis but degrades under sunlight.[6][10] Photodegradation in aquatic systems involves oxidation at the 1'- and 3'-positions of the indane ring and cleavage of the amide linkage, with a half-life of 16-18 days.[6][7] The presence of photosynthetic microorganisms and nitrate ions can accelerate this degradation.[7][9] The primary degradation products of concern in drinking water include 3-OH-S-2840, 1-COOH-S-2840, and 1-Keto-S-2840.[11][12]

Quantitative Analysis of Inpyrfluxam and its Metabolites

Analytical methods have been developed to quantify **Inpyrfluxam** and its key metabolites in various matrices. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the standard technique employed.

Table 1: Limits of Quantification (LOQ) for **Inpyrfluxam** and Metabolites

Analyte	Matrix	LOQ	Analytical Method	Reference
Inpyrfluxam (S-2399)	Water	1.0 µg/L	LC-MS/MS	[13]
3'-OH-S-2840	Water	1.0 µg/L	LC-MS/MS	[13]
1'-COOH-S-2840-A	Water	1.0 µg/L	LC-MS/MS	[13]
1'-COOH-S-2840-B	Water	1.0 µg/L	LC-MS/MS	[13]
Inpyrfluxam (S-2399)	Soil & Sediment	0.01 mg/kg	LC-MS/MS	[14]
3'-OH-S-2840	Soil & Sediment	0.01 mg/kg	LC-MS/MS	[14]
1'-COOH-S-2840-A	Soil & Sediment	0.01 mg/kg	LC-MS/MS	[14]

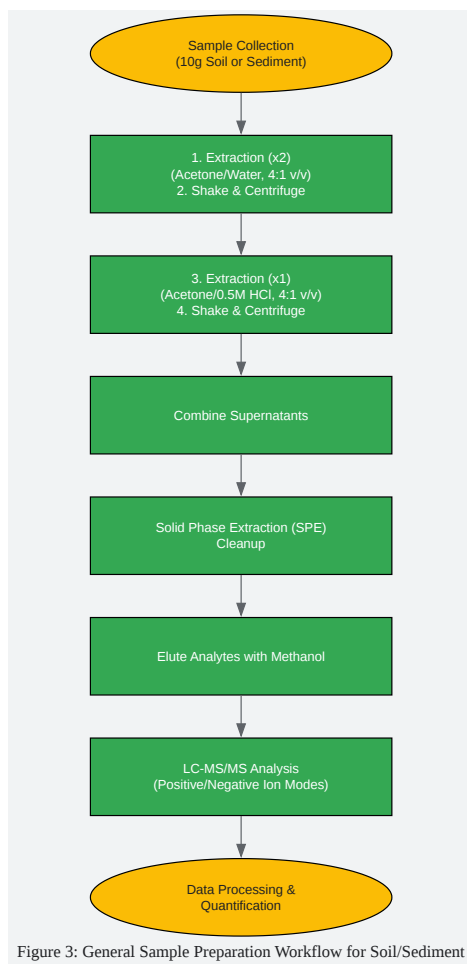
| 1'-COOH-S-2840-B | Soil & Sediment | 0.01 mg/kg | LC-MS/MS [[14] |

Experimental Protocols

The identification and quantification of **Inpyrfluxam** metabolites rely on robust sample preparation and sensitive analytical techniques. The following sections detail a typical workflow based on validated methods.

Sample Preparation Workflow

A multi-step extraction and cleanup procedure is necessary to isolate the analytes from complex matrices like soil and sediment prior to instrumental analysis.



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Workflow for extracting **Inpyrfluxam** metabolites from soil samples.

Detailed Steps for Soil/Sediment Extraction:

- Initial Extraction: Soil samples are typically extracted twice by shaking with a solution of acetone and water (e.g., 4:1 v/v), followed by centrifugation to separate the liquid extract from the solid matrix.[15]
- Acidic Extraction: A third extraction is performed using a solution of acetone and 0.5 M hydrochloric acid to recover any remaining residues.[15]
- Cleanup: The combined extracts are passed through a solid-phase extraction (SPE) cartridge for cleanup, which removes interfering matrix components.[15]

- Elution and Concentration: The analytes are eluted from the SPE cartridge, typically with methanol. The final extract is then adjusted to a known volume for analysis.[15]

Analytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for detecting and quantifying metabolites at low concentrations.

- Instrumentation: An Agilent 1200/1260 series HPLC system (or equivalent) coupled to an Applied Biosystems API 4000 mass spectrometer (or equivalent) is commonly used.[16][17]
- Chromatography: Separation is often achieved using a C8 or C18 reversed-phase column (e.g., Agilent Eclipse XDB-C8, 150 mm x 4.6 mm, 5 μ m).[13]
- Ionization: Electrospray ionization (ESI) is used, operating in both positive ion mode (for **Inpyrfluxam**) and negative ion mode (for its hydroxylated and carboxylated metabolites).[14][17]
- Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte.

Table 2: Example LC-MS/MS Ion Transitions for **Inpyrfluxam** and Metabolites

Analyte	Ionization Mode	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Reference
Inpyrfluxam (S-2399)	Positive (+)	334	238 (Quantitation)	[14]
		334	258 (Confirmation)	[14]
3'-OH-S-2840	Negative (-)	348	175 (Quantitation)	[14]
		348	130 (Confirmation)	[14]
1'-COOH-S-2840-A/B	Negative (-)	362	318 (Quantitation)	[14]

| | | 362 | 175 (Confirmation) |[14] |

Conclusion

The metabolism of **Inpyrfluxam** proceeds through predictable pathways, primarily involving hydroxylation, oxidation, and N-demethylation, leading to the formation of key metabolites such as 3'-OH-S-2840 and 1'-COOH-S-2840. These metabolites have been identified and characterized in animal, plant, and environmental samples. The standard for their analysis is LC-MS/MS, which, when combined with robust sample preparation techniques, allows for sensitive and specific quantification. This comprehensive understanding of **Inpyrfluxam's** metabolic fate is essential for its effective and safe use in agriculture.

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